molecular formula C10H12N2O B3309797 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol CAS No. 943119-86-6

2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol

Cat. No. B3309797
CAS RN: 943119-86-6
M. Wt: 176.21 g/mol
InChI Key: LDHWTTIGOBIDSW-UHFFFAOYSA-N
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Description

“2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol” is a chemical compound with the molecular weight of 162.19 .


Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . For instance, 2-methylimidazo[1,2-a]pyridine was formed by reacting 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide .


Molecular Structure Analysis

The InChI code for this compound is "1S/C9H10N2O/c1-7-2-3-9-10-8(6-12)5-11(9)4-7/h2-5,12H,6H2,1H3" . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.


Chemical Reactions Analysis

In a related compound, 2-methylimidazo[1,2-a]pyridine, the interaction with bromine and iodine led to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . This suggests that “2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol” might also undergo similar reactions.

Mechanism of Action

While the specific mechanism of action for “2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol” is not mentioned in the retrieved papers, imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Safety and Hazards

While specific safety and hazard information for “2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol” is not available, similar compounds have been classified under hazard statements H302, H312, H315, H319, H332, H335 . These indicate potential hazards upon ingestion, skin contact, eye contact, and inhalation.

Future Directions

The synthesis of imidazo[1,2-a]pyridines under microwave irradiation has been explored, which is reasonably fast, very clean, high yielding, simple workup and environmentally benign . This suggests potential future directions for improving the synthesis of “2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol” and similar compounds.

properties

IUPAC Name

2-(6-methylimidazo[1,2-a]pyridin-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8-2-3-10-11-9(4-5-13)7-12(10)6-8/h2-3,6-7,13H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHWTTIGOBIDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol
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2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol
Reactant of Route 3
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol
Reactant of Route 4
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2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol
Reactant of Route 5
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol
Reactant of Route 6
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol

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